Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0987845
InChI: InChI=1S/C18H14ClIN2O5S/c1-26-16(24)9-5-10(17(25)27-2)7-12(6-9)21-18(28)22-15(23)13-8-11(20)3-4-14(13)19/h3-8H,1-2H3,(H2,21,22,23,28)
SMILES: COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC
Molecular Formula: C18H14ClIN2O5S
Molecular Weight: 532.7 g/mol

Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

CAS No.:

Cat. No.: VC0987845

Molecular Formula: C18H14ClIN2O5S

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate -

Specification

Molecular Formula C18H14ClIN2O5S
Molecular Weight 532.7 g/mol
IUPAC Name dimethyl 5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate
Standard InChI InChI=1S/C18H14ClIN2O5S/c1-26-16(24)9-5-10(17(25)27-2)7-12(6-9)21-18(28)22-15(23)13-8-11(20)3-4-14(13)19/h3-8H,1-2H3,(H2,21,22,23,28)
Standard InChI Key KVMSZNVJAMOCTM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator